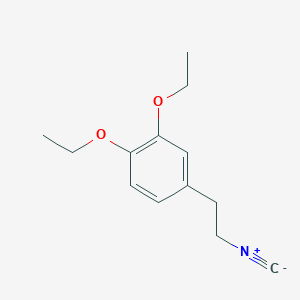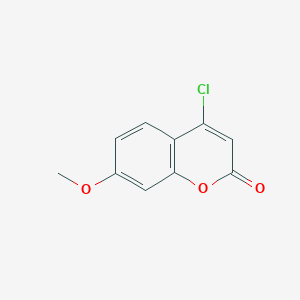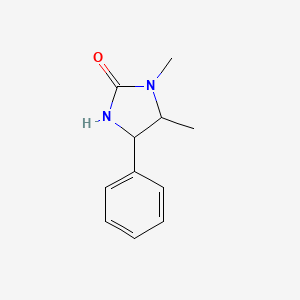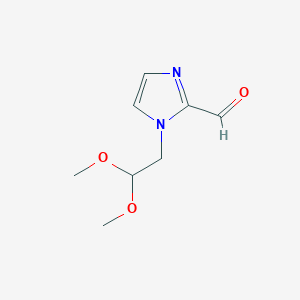
4-Chloro-2-cyano-6-nitrophenyl acetate
Overview
Description
4-Chloro-2-cyano-6-nitrophenyl acetate is an organic compound with the molecular formula C9H5ClN2O4 It is a derivative of phenyl acetate, characterized by the presence of chloro, cyano, and nitro functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyano-6-nitrophenyl acetate typically involves the nitration of 4-chloro-2-cyanophenyl acetate. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration: 4-Chloro-2-cyanophenyl acetate is treated with a nitrating mixture (HNO3/H2SO4) at low temperatures to introduce the nitro group at the 6-position of the aromatic ring.
Purification: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product, which is further purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyano-6-nitrophenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chloro group.
Reduction: 4-Chloro-2-cyano-6-aminophenyl acetate.
Hydrolysis: 4-Chloro-2-cyano-6-nitrophenyl acetic acid.
Scientific Research Applications
4-Chloro-2-cyano-6-nitrophenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyano-6-nitrophenyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of functional groups like nitro, cyano, and chloro can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-cyano-6-nitrophenol: Similar structure but with a hydroxyl group instead of an acetate group.
4-Chloro-2-cyano-6-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
4-Chloro-2-cyano-6-nitroaniline: Similar structure but with an amino group instead of an acetate group.
Uniqueness
4-Chloro-2-cyano-6-nitrophenyl acetate is unique due to the combination of functional groups that confer distinct reactivity and potential applications. The presence of the acetate group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(4-chloro-2-cyano-6-nitrophenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O4/c1-5(13)16-9-6(4-11)2-7(10)3-8(9)12(14)15/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNURFFUNRWYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B3033496.png)
![3-chloro-2-[5-(1H-pyrazol-5-yl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B3033498.png)
![1-[(2,6-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine](/img/structure/B3033499.png)

![4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B3033506.png)

![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033509.png)
![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033510.png)
![4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3033511.png)

![4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033513.png)

![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033517.png)
![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one](/img/structure/B3033518.png)
